molecular formula C8H5ClF4O2S B1407767 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706458-75-4

4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1407767
M. Wt: 276.64 g/mol
InChI Key: AXEBTPWUQLABQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 4-Methyl-3-trifluoromethyl-benzenesulfonyl chloride, is a chemical with the CAS Number: 151258-36-5 . It has a molecular weight of 258.65 and is typically an orange liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3O2S/c1-5-2-3-6 (15 (9,13)14)4-7 (5)8 (10,11)12/h2-4H,1H3 . This indicates that the compound contains carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

This compound is an orange liquid . It is stored at room temperature and has a molecular weight of 258.65 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Compounds : 4-Fluorobenzenesulfonyl chloride is used in the synthesis of various novel compounds, such as N-substituted phenyl benzenesulfonylureas, demonstrating its versatility in organic synthesis (Ta-n, 2015).
  • Crystal and Molecular-Electronic Structure Analysis : Researchers have synthesized new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, including 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride, and analyzed their crystal and molecular structures, demonstrating the compound's potential in studying molecular-electronic interactions (Rublova et al., 2017).

Electrostatische Aktivierung and SNAr-Reactivity

  • Electrostatic Activation of SNAr-Reactivity : This compound has been studied for its role in electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. It transforms into corresponding N-sulfonylpyridinium triflates, indicating its potential in facilitating mild condition SNAr reactions (Weiss & Pühlhofer, 2001).

Spectral and Luminescence Properties

  • Investigation of Spectral and Luminescence Properties : The compound's derivatives have been used to study spectral and luminescence properties, contributing to understanding the electronic effects on molecular π-electron systems (Fedyunyaeva & Shershukov, 1993).

Fluorescent Probe Development

  • Development of Fluorescent Probes : Derivatives of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride have been used in the development of fluorescent probes for detecting various substances, showcasing its application in analytical chemistry (Yang et al., 2010).

Photochemical Studies

  • Photochemical Analysis : The compound has been involved in studies related to photochemistry, particularly in analyzing photophysical processes in different conditions, which aids in the understanding of photochemical behaviors of similar compounds (Al-ani, 1973).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O2S/c1-4-2-5(16(9,14)15)3-6(7(4)10)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEBTPWUQLABQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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